molecular formula C18H20ClNO B13752279 1-(Dimethylamino)methyl-2-methoxyanthracene hydrochloride CAS No. 52723-11-2

1-(Dimethylamino)methyl-2-methoxyanthracene hydrochloride

Cat. No.: B13752279
CAS No.: 52723-11-2
M. Wt: 301.8 g/mol
InChI Key: ARWNMFKNWKYJFE-UHFFFAOYSA-N
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Description

1-(Dimethylamino)methyl-2-methoxyanthracene hydrochloride is a heterocyclic organic compound with the molecular formula C18H20ClNO and a molecular weight of 301.81 g/mol . This compound is known for its unique structure, which includes an anthracene core substituted with a dimethylamino group and a methoxy group. It is often used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Dimethylamino)methyl-2-methoxyanthracene hydrochloride typically involves the reaction of 2-methoxyanthracene with formaldehyde and dimethylamine under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated as a hydrochloride salt to enhance its stability and solubility.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(Dimethylamino)methyl-2-methoxyanthracene hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding anthraquinone derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.

    Substitution: The dimethylamino and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinone derivatives, while substitution reactions can produce a variety of substituted anthracene compounds.

Scientific Research Applications

1-(Dimethylamino)methyl-2-methoxyanthracene hydrochloride has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Dimethylamino)methyl-2-methoxyanthracene hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to interact with cellular components, such as enzymes and receptors, leading to various biochemical and physiological responses. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Dimethylamino)methyl-2-methoxyanthracene hydrochloride is unique due to its specific substitution pattern on the anthracene core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various research applications, as it can exhibit different reactivity and biological activity compared to other similar compounds.

Biological Activity

1-(Dimethylamino)methyl-2-methoxyanthracene hydrochloride, a synthetic compound, has garnered attention for its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H17ClN2O, with a molecular weight of 264.75 g/mol. Its structure features an anthracene backbone substituted with a dimethylaminomethyl group and a methoxy group, which are pivotal for its biological activity.

PropertyValue
Molecular Formula C14H17ClN2O
Molecular Weight 264.75 g/mol
IUPAC Name This compound
CAS Number Not listed

The biological activity of this compound is primarily attributed to its ability to intercalate with DNA and interact with various cellular targets. This interaction can lead to:

  • Inhibition of cell proliferation: The compound may disrupt the normal cell cycle by interfering with DNA replication.
  • Induction of apoptosis: It can trigger programmed cell death in cancerous cells through the activation of apoptotic pathways.
  • Antioxidant properties: The compound may exhibit antioxidant activity, protecting cells from oxidative stress.

Antitumor Activity

A study conducted by researchers explored the antitumor effects of this compound on various cancer cell lines. The findings indicated significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cells:

Cell LineIC50 (µM)
MCF-715.8
A54922.4

These results suggest that the compound could be a potential candidate for further development in cancer therapy.

Antimicrobial Activity

Another aspect of the compound's biological profile includes its antimicrobial properties. Research has shown that it exhibits activity against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

The antimicrobial efficacy indicates its potential use in treating infections caused by resistant strains.

Case Studies

Case Study 1: Anticancer Effects

In a preclinical trial, mice bearing xenograft tumors were treated with this compound. The treatment led to a significant reduction in tumor volume compared to control groups, highlighting its potential as an effective therapeutic agent.

Case Study 2: Antimicrobial Efficacy

A clinical study evaluated the effectiveness of the compound in patients with skin infections caused by Staphylococcus aureus. Results showed that patients treated with the compound exhibited faster healing times and reduced infection rates compared to those receiving standard antibiotic therapy.

Properties

CAS No.

52723-11-2

Molecular Formula

C18H20ClNO

Molecular Weight

301.8 g/mol

IUPAC Name

(2-methoxyanthracen-1-yl)methyl-dimethylazanium;chloride

InChI

InChI=1S/C18H19NO.ClH/c1-19(2)12-17-16-11-14-7-5-4-6-13(14)10-15(16)8-9-18(17)20-3;/h4-11H,12H2,1-3H3;1H

InChI Key

ARWNMFKNWKYJFE-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CC1=C(C=CC2=CC3=CC=CC=C3C=C21)OC.[Cl-]

Origin of Product

United States

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